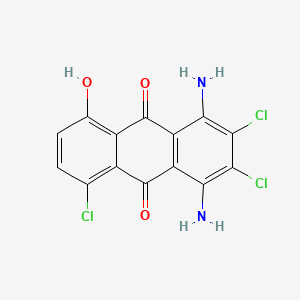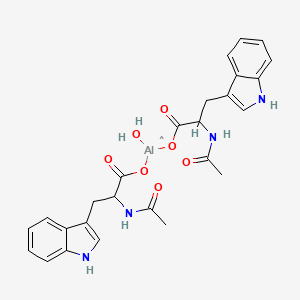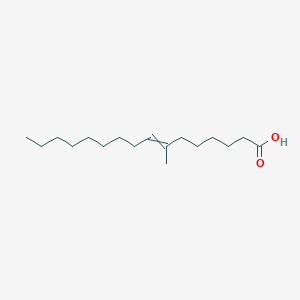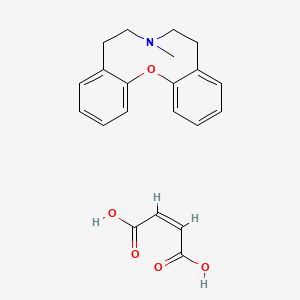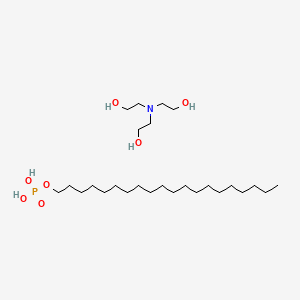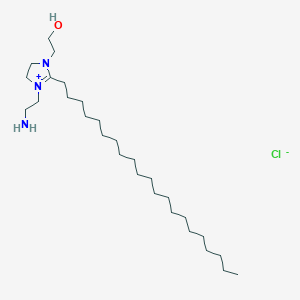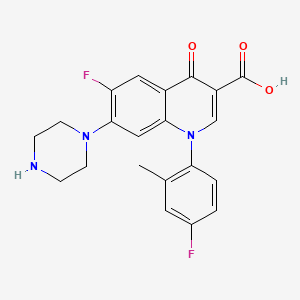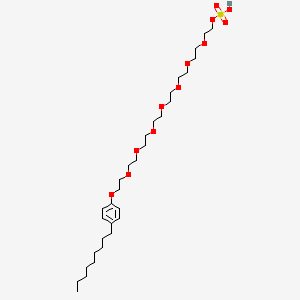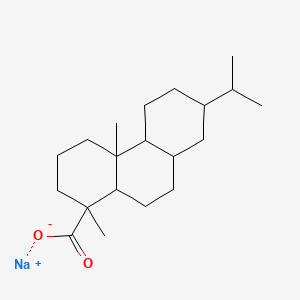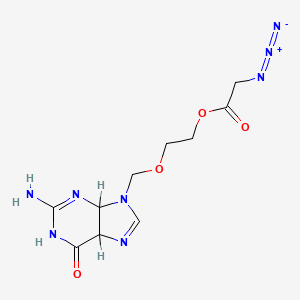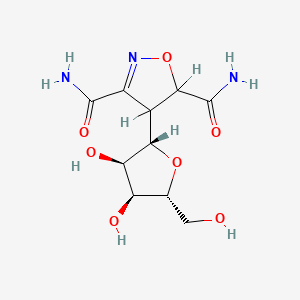
3,5-Isoxazoledicarboxamide, 4,5-dihydro-4-beta-D-ribofuranosyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Isoxazoledicarboxamide, 4,5-dihydro-4-beta-D-ribofuranosyl- is a compound belonging to the isoxazole family, which is known for its significant biological activities and therapeutic potential Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Isoxazoledicarboxamide, 4,5-dihydro-4-beta-D-ribofuranosyl- typically involves the reaction of aryl 1,3-diketoesters with hydroxylamine hydrochloride under different pH conditions. Acidic conditions favor the formation of 3,5-isoxazole esters, while neutral and basic conditions lead to the formation of different dihydro-hydroxy-isoxazoles . Another method involves a one-pot three-component coupling of β-oxo dithioesters, amines, and hydroxylamine in ethanol at reflux, which affords 5-substituted 3-aminoisoxazoles via an in situ generated β-oxo thioamide intermediate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the aforementioned synthetic routes with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Isoxazoledicarboxamide, 4,5-dihydro-4-beta-D-ribofuranosyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert certain functional groups to their reduced forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Wissenschaftliche Forschungsanwendungen
3,5-Isoxazoledicarboxamide, 4,5-dihydro-4-beta-D-ribofuranosyl- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: It is utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3,5-Isoxazoledicarboxamide, 4,5-dihydro-4-beta-D-ribofuranosyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger downstream signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethylisoxazole: Known for its analgesic and anti-inflammatory properties.
4,5-Dihydroisoxazole: Studied for its potential anticonvulsant and antidepressant activities.
Isoxazole-4-carboxamide: Investigated for its antimicrobial and anticancer properties.
Uniqueness
3,5-Isoxazoledicarboxamide, 4,5-dihydro-4-beta-D-ribofuranosyl- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ribofuranosyl moiety enhances its solubility and bioavailability, making it a promising candidate for drug development and other applications.
Eigenschaften
CAS-Nummer |
72671-95-5 |
|---|---|
Molekularformel |
C10H15N3O7 |
Molekulargewicht |
289.24 g/mol |
IUPAC-Name |
4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-1,2-oxazole-3,5-dicarboxamide |
InChI |
InChI=1S/C10H15N3O7/c11-9(17)4-3(8(10(12)18)20-13-4)7-6(16)5(15)2(1-14)19-7/h2-3,5-8,14-16H,1H2,(H2,11,17)(H2,12,18)/t2-,3?,5-,6-,7+,8?/m1/s1 |
InChI-Schlüssel |
FNKVTBLSYXYAJX-ADCNYWETSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)C2C(ON=C2C(=O)N)C(=O)N)O)O)O |
Kanonische SMILES |
C(C1C(C(C(O1)C2C(ON=C2C(=O)N)C(=O)N)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


